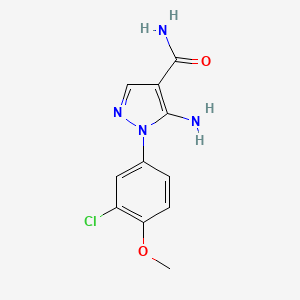
5-Amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazole-4-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of an amino group, a chloro-methoxy substituted phenyl ring, and a carboxamide group attached to a pyrazole ring. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazole-4-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.
Substitution reactions:
Amination: The amino group can be introduced through reductive amination or other suitable amination reactions.
Carboxamide formation: The carboxamide group is typically introduced through the reaction of the corresponding carboxylic acid or its derivatives with an amine.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
5-Amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or other oxidized derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), and may be carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Nitro derivatives or other oxidized forms.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 5-Amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazole-3-carboxamide: Similar structure but with the carboxamide group at a different position.
5-Amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carboxamide.
5-Amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazole-4-thiol: Similar structure but with a thiol group instead of a carboxamide.
Uniqueness
The uniqueness of 5-Amino-1-(3-chloro-4-methoxyphenyl)-1H-pyrazole-4-carboxamide lies in its specific substitution pattern and functional groups, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C11H11ClN4O2 |
|---|---|
Poids moléculaire |
266.68 g/mol |
Nom IUPAC |
5-amino-1-(3-chloro-4-methoxyphenyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C11H11ClN4O2/c1-18-9-3-2-6(4-8(9)12)16-10(13)7(5-15-16)11(14)17/h2-5H,13H2,1H3,(H2,14,17) |
Clé InChI |
NZEMGHKQGRGTHB-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)N2C(=C(C=N2)C(=O)N)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanone](/img/structure/B11796916.png)
![3-Bromo-6-(3-fluorophenyl)isothiazolo[5,4-b]pyridine](/img/structure/B11796920.png)

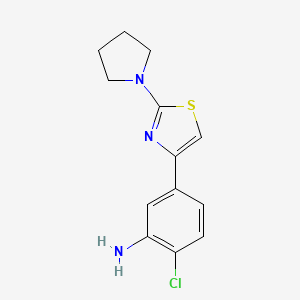

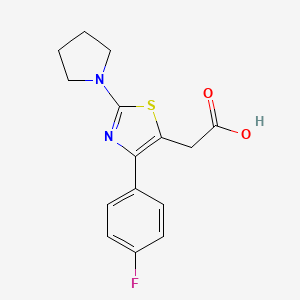

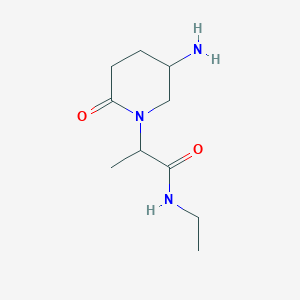

![1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B11796966.png)
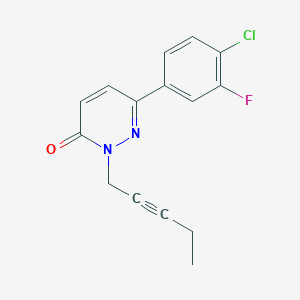
![3-Bromo-6-(2-fluorophenyl)isothiazolo[5,4-b]pyridine](/img/structure/B11796977.png)
![1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidine-3-carboxylic acid](/img/structure/B11796988.png)
![3-Oxo-4-(P-tolyl)-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile](/img/structure/B11796993.png)
